4-(methylsulfonamidomethyl)-N-(4-morpholinophenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(methylsulfonamidomethyl)-N-(4-morpholinophenyl)cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a cyclohexane ring, a morpholine group, and a sulfonamide moiety
Scientific Research Applications
4-(methylsulfonamidomethyl)-N-(4-morpholinophenyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonamidomethyl)-N-(4-morpholinophenyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the cyclohexanecarboxamide core. The process includes:
Formation of the Cyclohexanecarboxamide Core: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the carboxamide.
Introduction of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the morpholine.
Attachment of the Sulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfonamidomethyl)-N-(4-morpholinophenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitrated or halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 4-(methylsulfonamidomethyl)-N-(4-morpholinophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the morpholine group can enhance solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfonamidomethyl)-N-(4-morpholinophenyl)benzamide
- 4-(methylsulfonamidomethyl)-N-(4-piperidinophenyl)cyclohexanecarboxamide
Uniqueness
4-(methylsulfonamidomethyl)-N-(4-morpholinophenyl)cyclohexanecarboxamide is unique due to its combination of a cyclohexane ring, a morpholine group, and a sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-(methanesulfonamidomethyl)-N-(4-morpholin-4-ylphenyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-27(24,25)20-14-15-2-4-16(5-3-15)19(23)21-17-6-8-18(9-7-17)22-10-12-26-13-11-22/h6-9,15-16,20H,2-5,10-14H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNULGXLJYVSVMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.